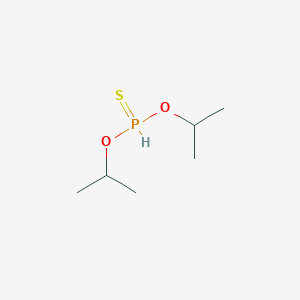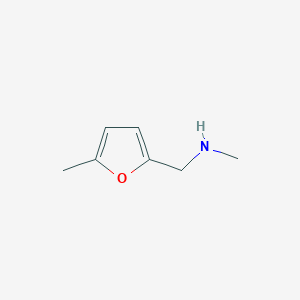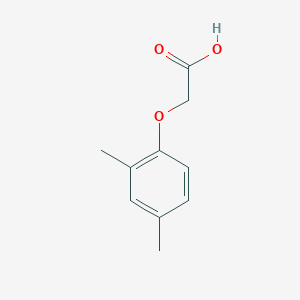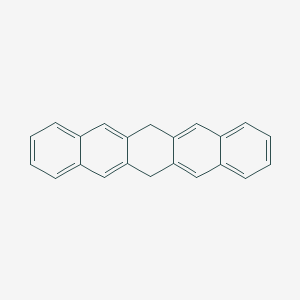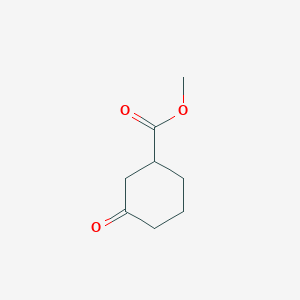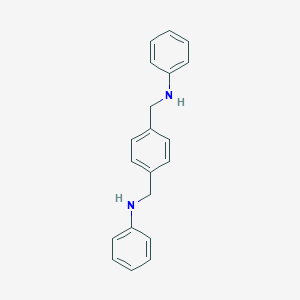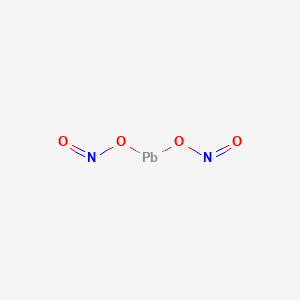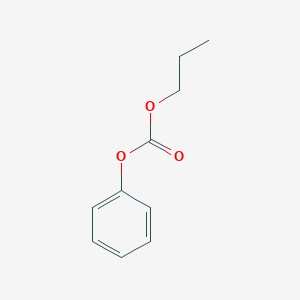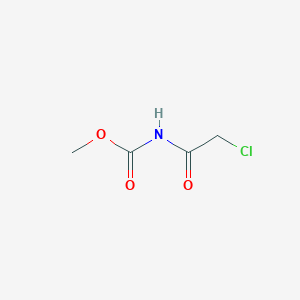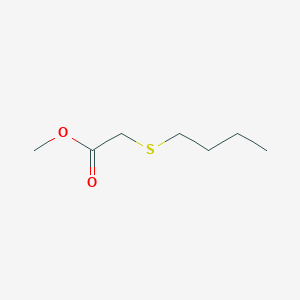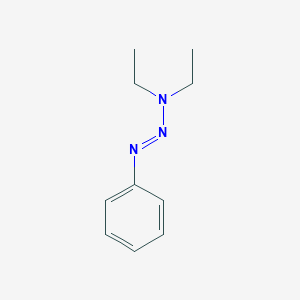
1-Phenyl-3,3-diethyltriazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3,3-diethyltriazene (PDET) is a chemical compound that has been extensively studied for its potential applications in scientific research. PDET is a triazene derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. In
科学研究应用
1-Phenyl-3,3-diethyltriazene has been found to have a range of scientific research applications. One of the primary applications of 1-Phenyl-3,3-diethyltriazene is in the field of cancer research. 1-Phenyl-3,3-diethyltriazene has been shown to exhibit cytotoxic effects against various cancer cell lines, making it a potential candidate for use in chemotherapy. 1-Phenyl-3,3-diethyltriazene has also been found to have antimicrobial properties, making it a promising candidate for use in the development of new antibiotics.
作用机制
The mechanism of action of 1-Phenyl-3,3-diethyltriazene is not yet fully understood. However, it is believed that 1-Phenyl-3,3-diethyltriazene exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA synthesis. 1-Phenyl-3,3-diethyltriazene has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
1-Phenyl-3,3-diethyltriazene has been found to exhibit a range of biochemical and physiological effects. 1-Phenyl-3,3-diethyltriazene has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. 1-Phenyl-3,3-diethyltriazene has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and α-glucosidase. In addition, 1-Phenyl-3,3-diethyltriazene has been found to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of 1-Phenyl-3,3-diethyltriazene is its high purity and ease of synthesis. 1-Phenyl-3,3-diethyltriazene can be synthesized under mild reaction conditions and yields a high purity product. In addition, 1-Phenyl-3,3-diethyltriazene exhibits a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. However, one of the limitations of 1-Phenyl-3,3-diethyltriazene is its potential toxicity. 1-Phenyl-3,3-diethyltriazene has been found to exhibit cytotoxic effects, which may limit its use in certain research applications.
未来方向
There are several future directions for research on 1-Phenyl-3,3-diethyltriazene. One area of research is the development of new 1-Phenyl-3,3-diethyltriazene derivatives with improved cytotoxicity and selectivity. Another area of research is the investigation of the mechanism of action of 1-Phenyl-3,3-diethyltriazene. Understanding the mechanism of action of 1-Phenyl-3,3-diethyltriazene may lead to the development of new cancer therapies. Finally, the potential use of 1-Phenyl-3,3-diethyltriazene in the treatment of inflammatory diseases warrants further investigation.
Conclusion:
In conclusion, 1-Phenyl-3,3-diethyltriazene is a promising candidate for use in various scientific research applications. 1-Phenyl-3,3-diethyltriazene can be synthesized under mild reaction conditions and yields a high purity product. 1-Phenyl-3,3-diethyltriazene exhibits a range of biochemical and physiological effects, making it a potential candidate for use in cancer research, the development of new antibiotics, and the treatment of inflammatory diseases. However, the potential toxicity of 1-Phenyl-3,3-diethyltriazene may limit its use in certain research applications. Future research on 1-Phenyl-3,3-diethyltriazene should focus on the development of new derivatives with improved cytotoxicity and selectivity, the investigation of its mechanism of action, and its potential use in the treatment of inflammatory diseases.
合成方法
1-Phenyl-3,3-diethyltriazene can be synthesized through the reaction of phenylhydrazine with diethyl azodicarboxylate. The reaction proceeds through the formation of a diazo intermediate, which subsequently undergoes a rearrangement to form 1-Phenyl-3,3-diethyltriazene. The synthesis of 1-Phenyl-3,3-diethyltriazene can be carried out under mild reaction conditions and yields a high purity product. The purity of the synthesized 1-Phenyl-3,3-diethyltriazene can be confirmed through NMR and IR spectroscopy.
属性
CAS 编号 |
13056-98-9 |
|---|---|
产品名称 |
1-Phenyl-3,3-diethyltriazene |
分子式 |
C10H15N3 |
分子量 |
177.25 g/mol |
IUPAC 名称 |
N-ethyl-N-phenyldiazenylethanamine |
InChI |
InChI=1S/C10H15N3/c1-3-13(4-2)12-11-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI 键 |
JHPQXSWFRNIFCC-UHFFFAOYSA-N |
SMILES |
CCN(CC)N=NC1=CC=CC=C1 |
规范 SMILES |
CCN(CC)N=NC1=CC=CC=C1 |
其他 CAS 编号 |
13056-98-9 |
同义词 |
1-(3-phenyl)-3,3-diethyltriazene PHDAT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



